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Compound of Interest

Compound Name: Trimazosin

Cat. No.: B1202524 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Trimazosin is a quinazoline-based compound primarily classified as a selective alpha-1

adrenergic receptor antagonist.[1] Developed by Pfizer, it is recognized for its efficacy as an

antihypertensive agent, functioning by inducing vasodilation to reduce peripheral vascular

resistance.[2] Its mechanism of action also lends itself to the treatment of benign prostatic

hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck.

Structurally, it is related to other well-known alpha-1 blockers like prazosin. This guide provides

a detailed overview of its chemical properties, a representative synthetic pathway, and its

primary mechanism of action.

Chemical and Physical Properties
Trimazosin is a complex organic molecule with specific physicochemical properties that dictate

its behavior and formulation. The key properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-

(4-amino-6,7,8-

trimethoxyquinazolin-2-

yl)piperazine-1-carboxylate

[1][3]

CAS Number 35795-16-5 [3]

Chemical Formula C₂₀H₂₉N₅O₆

Molecular Weight 435.47 g/mol

Melting Point 158-159 °C

Appearance White crystalline solid

Water Solubility 1.56 mg/mL (for base)

pKa (Strongest Basic) 5.99

LogP 1.2 - 1.35

Synthesis of Trimazosin
The synthesis of Trimazosin, as detailed in U.S. Patent 3,669,968, involves a multi-step

process starting from the construction of the substituted quinazoline core, followed by the

introduction of the piperazine moiety and subsequent functionalization. While the original

patent provides the definitive route, the following represents a chemically analogous and

detailed experimental protocol.

Representative Synthetic Workflow
The overall synthesis can be visualized as a three-stage process:

Formation of the Chloroquinazoline Core: Building the key intermediate, 2,4-dichloro-6,7,8-

trimethoxyquinazoline.

Piperazine Coupling: Nucleophilic substitution to attach the piperazine ring.

Side-Chain Acylation: Addition of the final ester group to the piperazine nitrogen.
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*Reagent X

2,3,4-Trimethoxy-
6-nitrobenzoic acid

2-Amino-3,4,5-
trimethoxybenzoic acid

Reduction
(e.g., H₂, Pd/C) 6,7,8-Trimethoxy-

quinazoline-2,4-dione

Cyclization
(e.g., Urea, heat) 2,4-Dichloro-6,7,8-

trimethoxyquinazoline

Chlorination
(e.g., POCl₃, PCl₅) 2-Chloro-4-amino-6,7,8-

trimethoxyquinazoline

Ammonolysis
(e.g., NH₃ in EtOH) 1-(4-Amino-6,7,8-trimethoxy-

quinazolin-2-yl)piperazine

Piperazine Coupling
(Piperazine, heat) Trimazosin

Acylation
(Reagent X*)

e.g., 2-hydroxy-2-methylpropyl
chloroformate

Click to download full resolution via product page

Caption: A representative synthetic workflow for Trimazosin.

Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (Intermediate E)

This protocol outlines the creation of the core heterocyclic structure.

Chlorination: A mixture of 6,7,8-trimethoxyquinazoline-2,4-dione (1 mole) and phosphorus

oxychloride (POCl₃, 5 moles) is refluxed in the presence of a catalytic amount of N,N-

dimethylaniline for 5-7 hours. The reaction progress is monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly

poured into crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7,8-

trimethoxyquinazoline, is collected by filtration, washed with cold water until neutral, and

dried under vacuum.

Selective Ammonolysis: The dried dichloro-intermediate (1 mole) is suspended in ethanol

saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120-140

°C for 8-12 hours. The regioselective substitution of the more reactive chlorine at the C4

position occurs.

Isolation: The vessel is cooled, and the resulting solid is filtered, washed with cold ethanol,

and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-4-

amino-6,7,8-trimethoxyquinazoline.
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Protocol 3.2.2: Synthesis of 1-(4-Amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine

(Intermediate F)

Coupling Reaction: 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (1 mole) and an excess of

anhydrous piperazine (5-10 moles) are heated together, either neat or in a high-boiling inert

solvent like 2-ethoxyethanol, at 130-150 °C for 10-15 hours.

Purification: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to

be basic. The product is extracted with an organic solvent such as chloroform or ethyl

acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is purified by column

chromatography or recrystallization.

Protocol 3.2.3: Synthesis of Trimazosin (Final Product G)

Acylation: The intermediate from the previous step (1 mole) is dissolved in a suitable aprotic

solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base like triethylamine

(1.2 moles). The solution is cooled in an ice bath.

Reagent Addition: A solution of 2-hydroxy-2-methylpropyl chloroformate (1.1 moles) in the

same solvent is added dropwise to the cooled mixture. (Note: 2-hydroxy-2-methylpropyl

chloroformate can be prepared by reacting 1,2-epoxy-2-methylpropane with phosgene).

Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 4-

6 hours until completion is confirmed by TLC.

Final Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g.,

1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and

evaporated. The resulting crude Trimazosin is purified by recrystallization from a solvent

system like chloroform/diisopropyl ether to yield the final product as a white solid.

Mechanism of Action and Signaling Pathway
Trimazosin exerts its therapeutic effects by acting as a selective antagonist at alpha-1

adrenergic receptors (α₁-AR). These receptors are integral to the sympathetic nervous system

and are found predominantly in the smooth muscle of blood vessels and the prostate.
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Alpha-1 Adrenergic Blockade
Under normal physiological conditions, catecholamines like norepinephrine bind to α₁-ARs,

initiating a signaling cascade that leads to smooth muscle contraction. In blood vessels, this

results in vasoconstriction and an increase in blood pressure. In the prostate, it causes muscle

contraction that can obstruct urinary flow in patients with BPH.

Trimazosin competitively binds to these α₁-ARs, preventing norepinephrine from binding and

thereby inhibiting the downstream signaling pathway. This blockade leads to:

Vasodilation: Relaxation of the smooth muscle in arterioles and veins, which decreases total

peripheral resistance and lowers blood pressure.

Prostatic and Bladder Neck Muscle Relaxation: Alleviation of urinary obstruction and

improvement of symptoms associated with BPH.

Intracellular Signaling Pathway
The α₁-AR is a G protein-coupled receptor (GPCR) that is primarily linked to the Gq family of G

proteins. The inhibition of this pathway by Trimazosin prevents the following sequence of

events:

Gq Protein Activation: Norepinephrine binding would normally activate the Gq protein.

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme

phospholipase C.

Second Messenger Production: PLC cleaves the membrane phospholipid

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Release and PKC Activation:

IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca²⁺).

DAG remains in the cell membrane and, along with the increased Ca²⁺ levels, activates

Protein Kinase C (PKC).
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Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the

phosphorylation of various proteins, ultimately causing smooth muscle contraction.

By blocking the initial receptor activation, Trimazosin halts this entire cascade.

Caption: The alpha-1 adrenergic receptor signaling pathway and its inhibition by Trimazosin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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